1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone
Description
Properties
IUPAC Name |
1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-2-pyridin-4-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-13-19-9-4-16(20-13)23-14-5-10-21(11-6-14)17(22)12-24-15-2-7-18-8-3-15/h2-4,7-9,14H,5-6,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLELQMFQCGPNGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)CSC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone typically involves multiple steps, including the formation of the pyrimidine and piperidine rings, followed by their functionalization and coupling. Common synthetic routes may include:
Formation of 2-Methylpyrimidine: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of Piperidine Derivative: Piperidine can be synthesized through hydrogenation of pyridine or by other methods such as the reduction of pyridine derivatives.
Coupling Reactions: The final step involves coupling the pyrimidine and piperidine derivatives with pyridin-4-ylthioethanone using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDC, DCC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes or Receptors: The compound may act as an inhibitor or activator of specific enzymes or receptors.
Modulation of Signaling Pathways: It could influence cellular signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The compound shares core structural elements with several analogs (Table 1), differing primarily in substituents on the pyrimidine ring, piperidine linker groups, and terminal aromatic systems. Key variations include:
- Pyrimidine substituents : Methyl (target compound), methanesulfonyl (), iodo ().
- Linker groups: Thioether (target compound), oxygen (), amino ().
- Terminal aromatic systems : Pyridine (target compound), chlorophenyl (), biphenyl ().
Table 1: Structural and Functional Comparison of Analogs
*Estimated based on structural formula.
Pharmacokinetic and Functional Insights
- Radioligand Potential: The fluorine-18 tagged analog in demonstrates utility in autoradiography and biodistribution studies, suggesting that the target compound’s pyrimidine-thioether structure could be modified for imaging applications .
- Enzyme Targeting : Compounds with pyrazolo-pyrimidine cores () are patented for kinase inhibition, implying that the target compound’s pyrimidine group may similarly interact with ATP-binding domains .
- Solubility and Bioavailability : The methanesulfonyl group in enhances solubility compared to methyl substituents, while the thioether in the target compound may improve membrane permeability due to its lipophilicity .
Critical Analysis of Evidence Gaps
- Therapeutic Efficacy: No direct data on the target compound’s biological activity are available; inferences are drawn from structurally related patented molecules.
Biological Activity
1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone, identified by CAS number 2097917-83-2, is a synthetic compound that exhibits potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H18N4O2
- Molecular Weight : 298.34 g/mol
- Structure : The compound features a piperidine ring with a pyrimidine and pyridine moiety, contributing to its diverse biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural characteristics demonstrate significant antimicrobial properties. In particular, the presence of the pyrimidine and piperidine rings may enhance interaction with microbial enzymes or receptors, leading to inhibition of growth. A study found that derivatives of piperidine exhibited antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, derivatives similar to this compound have demonstrated activity against malignant pleural mesothelioma through mechanisms involving the blockade of the ERK pathway and downregulation of CD44 expression .
The biological activity of this compound may involve:
- Inhibition of Key Enzymes : It may act as an inhibitor for specific kinases involved in tumorigenesis.
- Receptor Modulation : The compound could modulate receptor activities associated with inflammation and cancer progression.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Study on Antitumor Effects
A notable study evaluated the effects of a related compound in combination with trametinib on malignant pleural mesothelioma cells. The results indicated that this combination exhibited enhanced antitumor effects compared to either agent alone, suggesting synergistic interactions that warrant further investigation .
| Study | Findings |
|---|---|
| Trametinib + 4-MU | Significant reduction in tumor growth in xenograft models |
| Mechanism | ERK blockade and CD44 downregulation |
In Vitro Studies
In vitro assays have demonstrated that compounds structurally related to this compound exhibit potent activity against various cancer cell lines, highlighting their potential as therapeutic agents.
Q & A
Q. What are the recommended synthetic routes for 1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone, and what are the critical reaction conditions to consider?
- Methodological Answer : The synthesis involves two key steps: (1) forming the ether linkage between the piperidine and 2-methylpyrimidine moieties, and (2) introducing the pyridin-4-ylthio group via nucleophilic substitution. For the ether bond, a Mitsunobu reaction or SN2 displacement under basic conditions (e.g., K₂CO₃ in DMF) is recommended, similar to piperidine-ether syntheses in related compounds . For the thioether group, a thiol-displacement reaction using pyridin-4-thiol and a suitable leaving group (e.g., bromide) in the presence of a base (e.g., NaH) is effective. Purification by column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization via ¹H/¹³C NMR and HPLC (≥95% purity) are critical .
Q. What analytical techniques are essential for characterizing the purity and structure of this compound, and how should data discrepancies be resolved?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC (C18 column, acetonitrile/water gradient) to assess purity.
Discrepancies in NMR signals (e.g., unexpected splitting) may arise from rotamers due to restricted rotation in the piperidine ring. Variable-temperature NMR or computational modeling (DFT) can resolve such ambiguities .
Q. What stability considerations must be addressed during storage and handling of this compound under laboratory conditions?
- Methodological Answer : The pyridin-4-ylthio group is prone to oxidation. Store the compound under inert gas (N₂/Ar) at –20°C in amber vials to prevent light-induced degradation. Monitor stability via periodic HPLC analysis. If degradation exceeds 5% over 6 months, consider lyophilization or formulation with antioxidants (e.g., BHT) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography with the compound immobilized on sepharose beads to pull down binding proteins from cell lysates. Validate hits via Western blot or SPR (surface plasmon resonance) .
- Functional Assays : Test inhibition/activation of candidate targets (e.g., kinases) using ATP-Glo™ or fluorescence polarization assays. Compare IC₅₀ values against known inhibitors .
- Cellular Imaging : Synthesize a fluorescent analog (e.g., BODIPY-labeled) to track subcellular localization in live-cell imaging .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability. Low oral absorption may explain poor in vivo activity despite high in vitro potency .
- Metabolite Identification : Incubate the compound with liver microsomes (human/rodent) to identify metabolites. A major metabolite (e.g., sulfoxide derivative) may account for off-target effects .
- Formulation Optimization : Use nanoemulsions or liposomal encapsulation to enhance solubility and tissue penetration .
Q. What methodological approaches are recommended for optimizing the pharmacokinetic properties of this compound through structural modifications?
- Methodological Answer :
- LogP Optimization : Introduce polar groups (e.g., hydroxyl, amine) to the piperidine ring to reduce lipophilicity. Measure LogP via shake-flask method and correlate with Caco-2 permeability data .
- Metabolic Stability : Replace the methyl group on the pyrimidine ring with a trifluoromethyl group to block CYP450-mediated oxidation. Validate using human hepatocyte assays .
- Prodrug Design : Mask the ketone group as an ester or Schiff base to improve oral absorption. Hydrolyze in plasma and monitor release kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
